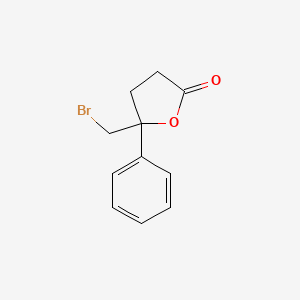![molecular formula C18H18N2S2 B14264681 3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol CAS No. 137777-66-3](/img/structure/B14264681.png)
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol is an organic compound that belongs to the class of 3-alkylindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the precursor molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the ethenyl linkage, to form saturated derivatives.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution on the indole ring can be carried out using reagents like bromine, while nucleophilic substitution on the pyridine ring can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-Indol-3-yl(2-pyridinyl)methanol: Contains an indole and pyridine moiety but lacks the thiol group and ethenyl linkage.
(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine: Contains an indole and pyridine moiety but has different substituents and lacks the thiol group.
Uniqueness
3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol is unique due to the presence of the thiol group and the ethenyl linkage, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
137777-66-3 |
|---|---|
Molecular Formula |
C18H18N2S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-[1-(1H-indol-2-yl)-2-pyridin-3-ylethenyl]sulfanylpropane-1-thiol |
InChI |
InChI=1S/C18H18N2S2/c21-9-4-10-22-18(11-14-5-3-8-19-13-14)17-12-15-6-1-2-7-16(15)20-17/h1-3,5-8,11-13,20-21H,4,9-10H2 |
InChI Key |
JMOCIMWPHQCGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=CC3=CN=CC=C3)SCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


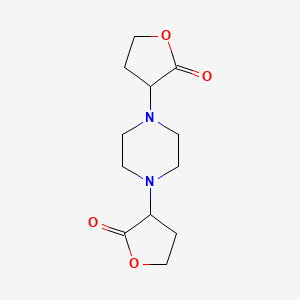
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
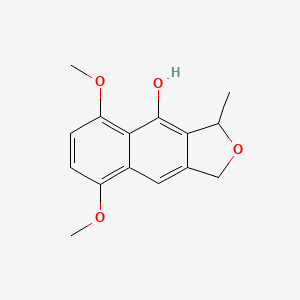


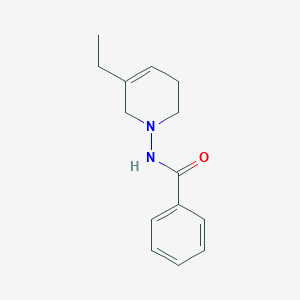
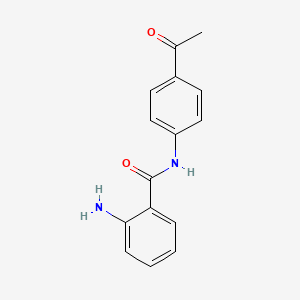
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
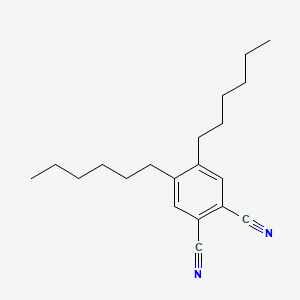

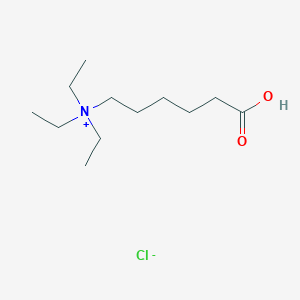
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
